Potent and Selective Inhibition of CLK1 Kinase by the 7-Nitro Derivative
The final Meridianin analog synthesized from 1-(7-Nitro-1H-indol-3-YL)ethanone, identified as compound 73, exhibits potent and selective inhibition of the CLK1 kinase. Compared to the unsubstituted analog (compound 74) and the 4- and 5-nitro substituted analogs, the 7-nitro derivative demonstrates significantly higher inhibitory potency, confirming the crucial role of the 7-position substitution [1].
| Evidence Dimension | CLK1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.085 μM |
| Comparator Or Baseline | Unsubstituted analog (Compound 74) = 0.7 μM; 4-nitro analog (Compound 70) = >10 μM; 5-nitro analog (Compound 72) = >10 μM |
| Quantified Difference | The target compound is 8.2-fold more potent than the unsubstituted analog and >117-fold more potent than the 4- and 5-nitro analogs. |
| Conditions | In vitro kinase inhibition assay using purified CLK1 enzyme. |
Why This Matters
This data demonstrates that the 7-nitro substitution is essential for achieving potent CLK1 inhibition, making 1-(7-Nitro-1H-indol-3-YL)ethanone the required starting material for any research targeting this kinase with a Meridianin-based scaffold.
- [1] Giraud, F., Alves, G., Debiton, E., Nauton, L., Théry, V., Durieu, E., Ferandin, Y., Lozach, O., Meijer, L., Anizon, F., Pereira, E., & Moreau, P. (2011). Synthesis, protein kinase inhibitory potencies, and in vitro antiproliferative activities of meridianin derivatives. Journal of Medicinal Chemistry, 54(13), 4474–4489. View Source
